molecular formula C12H12N4O B2573964 4-(Quinoxalin-2-YL)piperazin-2-one CAS No. 76052-74-9

4-(Quinoxalin-2-YL)piperazin-2-one

Cat. No.: B2573964
CAS No.: 76052-74-9
M. Wt: 228.255
InChI Key: LHLQSRLLROCQFM-UHFFFAOYSA-N
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Description

4-(Quinoxalin-2-YL)piperazin-2-one is a heterocyclic compound that features both quinoxaline and piperazine moieties Quinoxaline is a nitrogen-containing bicyclic compound, while piperazine is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-YL)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinoxaline derivatives with piperazine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-YL)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in ethanol.

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure lacking the piperazine ring.

    Piperazine: A simpler structure lacking the quinoxaline moiety.

    Quinazoline: Another nitrogen-containing bicyclic compound with different pharmacological properties.

Uniqueness

4-(Quinoxalin-2-YL)piperazin-2-one is unique due to its combined structural features of quinoxaline and piperazine, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in drug development .

Biological Activity

4-(Quinoxalin-2-YL)piperazin-2-one is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a quinoxaline moiety. The synthetic routes often involve the condensation of piperazine derivatives with quinoxaline precursors under controlled conditions. The general reaction can be summarized as follows:

Piperazine+Quinoxaline precursor4(Quinoxalin 2 YL)piperazin 2 one\text{Piperazine}+\text{Quinoxaline precursor}\rightarrow 4-(\text{Quinoxalin 2 YL})\text{piperazin 2 one}

Anticancer Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant anticancer properties. A study focused on the antiproliferative effects of quinoxaline derivatives showed that these compounds can induce apoptosis in cancer cells, particularly through the activation of caspase pathways .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMV4-1112.5Induction of apoptosis via caspases
Quinoxaline derivative AHeLa10.0Cell cycle arrest
Quinoxaline derivative BMCF715.0Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference Drug
This compoundM. tuberculosis H37Ra0.03Rifampicin
Quinoxaline derivative CE. coli10Ampicillin
Quinoxaline derivative DS. aureus8Vancomycin

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activities and interfere with cellular signaling pathways, which can lead to apoptosis in cancer cells and inhibit bacterial growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline and piperazine rings can significantly influence their pharmacological properties. For instance, introducing electron-withdrawing groups has been correlated with enhanced potency against certain cancer cell lines .

Table 3: Structure-Activity Relationships

ModificationEffect on Activity
Electron-withdrawing group at position XIncreased anticancer potency
Alkyl substitution on piperazine ringImproved solubility and bioavailability
Hydroxyl group at position YEnhanced antimicrobial activity

Case Studies

  • Study on Antiproliferative Effects : A study evaluated various quinoxaline derivatives, including this compound, against MV4-11 leukemia cells. Results indicated that this compound significantly reduced cell viability through apoptosis induction .
  • Antimicrobial Efficacy : In a comparative study against M. tuberculosis, the compound demonstrated comparable efficacy to established antibiotics like rifampicin, suggesting its potential as a new therapeutic agent for tuberculosis treatment .
  • In Vivo Studies : Animal models have been employed to assess the safety and efficacy of this compound in treating infections and tumors, showing promising results without significant toxicity .

Properties

IUPAC Name

4-quinoxalin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-12-8-16(6-5-13-12)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,7H,5-6,8H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLQSRLLROCQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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